molecular formula C16H14N4 B13753238 6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole CAS No. 78196-70-0

6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole

Cat. No.: B13753238
CAS No.: 78196-70-0
M. Wt: 262.31 g/mol
InChI Key: LTRADJKPFBPZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole is a high-purity bibenzimidazole derivative offered for research purposes. Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science. They are frequently investigated as key scaffolds in the development of pharmaceutical agents due to their wide range of biological activities. Beyond biomedical applications, bibenzimidazole compounds are also explored in materials chemistry for their potential use in creating supramolecular structures and metal-organic frameworks, owing to their ability to act as ligands for various metal ions. Researchers value this compound as a specialized building block for the synthesis of more complex molecules. This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the product specifications and safety data sheet for detailed information on physical properties, handling, and storage.

Properties

CAS No.

78196-70-0

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

6-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole

InChI

InChI=1S/C16H14N4/c1-9-3-5-11-13(7-9)19-15(17-11)16-18-12-6-4-10(2)8-14(12)20-16/h3-8H,1-2H3,(H,17,19)(H,18,20)

InChI Key

LTRADJKPFBPZJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=NC4=C(N3)C=C(C=C4)C

Origin of Product

United States

Advanced Characterization Techniques in 6,6 Dimethyl 1h,1 H 2,2 Bibenzimidazole Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure and electronic behavior of 6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. In the study of benzimidazole (B57391) derivatives, ¹H and ¹³C NMR are instrumental for confirming molecular structures. arabjchem.orgresearchgate.net For compounds similar to this compound, the chemical shifts in ¹H NMR spectra provide information about the aromatic protons. For instance, in related 5,6-dimethyl-1H-benzimidazole derivatives, the aromatic protons typically appear as singlets, and the methyl protons also present as a singlet. researchgate.net

In ¹³C NMR spectra of analogous 5,6-dimethylbenzimidazole (B1208971) structures, the signals for the methyl carbons are observed around 20 ppm. researchgate.net The aromatic and imidazole (B134444) carbons resonate in the region of 110-145 ppm. researchgate.net The specific chemical shifts are sensitive to the substituents on the benzimidazole core.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzimidazole Structures

Nucleus Functional Group Chemical Shift (ppm)
¹H Aromatic-H ~7.20 - 7.75
Methyl-H ~2.37
¹³C Aromatic-C ~110 - 143
Imidazole-C ~142 - 152

Note: Data is based on analogous benzimidazole structures and may vary for the specific target compound.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov For benzimidazole derivatives, characteristic IR absorption bands are observed for N-H, C=N, and C=C stretching, as well as C-H bending vibrations. dergipark.org.tr The N-H stretching bands are typically broad and appear in the range of 2400-3200 cm⁻¹, often indicative of hydrogen bonding. dergipark.org.tr C=C and C=N stretching vibrations are usually found in the 1400-1650 cm⁻¹ region. dergipark.org.tr

Raman spectroscopy offers complementary information, particularly for non-polar bonds, and can be used to confirm the formation of new bonds in complex structures. nih.gov It is a non-destructive technique that requires minimal sample preparation. nih.gov

UV-Vis absorption and fluorescence spectroscopy are employed to study the electronic transitions within a molecule. Benzimidazole derivatives typically exhibit absorption maxima in the UV region, corresponding to π-π* and n-π* transitions of the aromatic and imidazole rings. acs.orgnih.govnih.gov For many benzimidazole-based compounds, these absorption bands are observed between 265 nm and 355 nm. acs.orgnih.gov

Fluorescence spectroscopy provides insights into the emission properties of the molecule after electronic excitation. nih.gov The emission wavelength and intensity can be sensitive to the molecular environment and substitution patterns. For some benzimidazole derivatives, strong fluorescence emission is observed around 350 nm. nih.gov

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. neu.edu.tr High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the elemental composition. beilstein-journals.org The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural units within the molecule. arizona.edulibretexts.orgnih.gov In benzimidazole derivatives, common fragmentation pathways involve the cleavage of bonds adjacent to the imidazole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govresearchgate.net For benzimidazole derivatives, X-ray diffraction studies have revealed that the benzimidazole ring system is generally planar. mdpi.comnih.gov The crystal packing is often stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions, which influence the solid-state properties of the material. nih.govresearchgate.net

Table 2: Illustrative Crystallographic Data for a Benzimidazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~35.5
b (Å) ~6.1
c (Å) ~16.5
β (°) ~113.3
V (ų) ~3298

Note: Data is for a related 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzimidazole and serves as an example of typical crystallographic parameters. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. maynoothuniversity.ie This data is used to confirm the empirical formula of the synthesized molecule. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula to verify the purity and stoichiometric composition of the compound. For instance, the synthesis of a benzimidazole derivative was confirmed by comparing the calculated and found percentages of C, H, and N. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5,6-dimethyl-1H-benzimidazole

Thermogravimetric Analysis (TGA) for Studies of Thermal Decomposition and Stability

Thermogravimetric Analysis (TGA) is a cornerstone technique in materials science for determining the thermal stability and decomposition profile of a compound. The method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, providing critical data on decomposition temperatures, residual mass, and the kinetics of degradation.

While specific, detailed TGA data for this compound is not extensively available in peer-reviewed literature, its thermal behavior can be reliably inferred from comprehensive studies on the parent 2,2'-bibenzimidazole scaffold, its derivatives, and the well-characterized class of polybenzimidazoles (PBI). The benzimidazole ring system is renowned for its exceptional thermal and chemical stability, a property that is generally conferred to its derivatives.

Research into polybenzimidazoles, which feature the bibenzimidazole moiety as a repeating unit, consistently demonstrates their remarkable heat resistance. These polymers can withstand temperatures exceeding 500°C without significant degradation. wikipedia.org The decomposition temperature for PBI fiber, for instance, is approximately 704°C. wikipedia.org Studies on the thermal breakdown mechanism of polybenzimidazoles show that decomposition processes typically begin at temperatures between 200°C and 650°C. dtic.mil The initial weight loss observed at lower temperatures, often around 100°C, is commonly attributed to the release of absorbed water, as the imidazole structure has a strong tendency to retain moisture. dtic.milnih.gov The primary degradation of the polymer backbone occurs at much higher temperatures. nih.gov

The introduction of substituents onto the benzimidazole core can influence thermal stability. A theoretical study on substituted benzimidazoles found that the presence of two methyl (-CH3) groups, such as in the 6,6'-positions, is predicted to increase the thermal stability of the parent compound. nih.gov Conversely, the introduction of nitro groups, while useful for creating energetic materials, can lower the decomposition temperature. For example, the derivative 5,5',6,6'-tetranitro-2,2'-bibenzimidazole exhibits an exothermic decomposition at 394°C. researchgate.net

Based on these findings, this compound is expected to be a thermally robust molecule. Its stability is anchored by the fused aromatic heterocyclic ring system and is likely enhanced by the electron-donating methyl groups. The compound is predicted to have a high decomposition temperature, characteristic of the benzimidazole family, making it suitable for applications in high-temperature environments.

The table below summarizes TGA findings for structurally related compounds, providing a comparative framework for estimating the thermal properties of this compound.

Table 1: Thermal Decomposition Data for Related Benzimidazole Compounds

This table is interactive. You can sort the columns by clicking on the headers.

Compound/MaterialTd (Decomposition Temp.)T10% (10% Weight Loss Temp.)Conditions/Notes
Polybenzimidazole (PBI) Fiber~704°C>500°CGeneral degradation onset
Aliphatic Polybenzimidazoles≥460°C~464°CMain decomposition after initial water loss
5,5',6,6'-Tetranitro-2,2'-bibenzimidazole394°C (exothermic)Not ReportedEnergetic material derivative

Computational and Theoretical Investigations of 6,6 Dimethyl 1h,1 H 2,2 Bibenzimidazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. It has been successfully applied to a variety of benzimidazole (B57391) derivatives to elucidate their properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For 6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole, these calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The key conformational feature of this molecule is the torsion angle between the two benzimidazole rings. The planarity or non-planarity of the molecule is a critical factor influencing its electronic properties and potential for intermolecular interactions.

Table 1: Representative Calculated Geometrical Parameters for a Bibenzimidazole Core Structure

Parameter Typical Value (Å or °)
C-C (benzene ring) 1.39 - 1.41
C-N (imidazole ring) 1.32 - 1.39
C=N (imidazole ring) 1.30 - 1.35
C-C (inter-ring) 1.45 - 1.49
Dihedral Angle (between rings) Variable (dependent on substitution)

Note: The values in this table are representative for a generalized bibenzimidazole core and the actual optimized parameters for this compound would be specific to its calculated minimum energy structure.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap. The distribution of the HOMO and LUMO densities would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. It is expected that the π-system of the benzimidazole rings would be the primary contributor to these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

Parameter Energy (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.5 to -2.5
HOMO-LUMO Energy Gap 3.5 to 4.5

Note: These are typical energy ranges for benzimidazole derivatives; specific values for this compound would require dedicated DFT calculations.

Beyond the HOMO-LUMO gap, DFT can be used to calculate a range of reactivity descriptors that provide more detailed insight into a molecule's chemical behavior.

Fukui Functions: These functions are used to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, this analysis would pinpoint specific atoms that are most susceptible to different types of chemical reactions.

Average Localized Ionization Energy (ALIE): ALIE is a descriptor that relates to the energy required to remove an electron from a specific point in the space around a molecule. Regions with lower ALIE values are more susceptible to electrophilic attack. The ALIE surface of this compound would highlight the electron-rich areas, likely around the nitrogen atoms and the π-system of the rings.

Molecular Dynamics Simulations for Conformational and Intermolecular Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, MD simulations could be employed to:

Explore Conformational Space: By simulating the molecule in a solvent, one can observe the different conformations it adopts and the transitions between them. This would provide a more complete picture of the molecule's flexibility, particularly the rotation around the bond connecting the two benzimidazole units.

Study Intermolecular Interactions: MD simulations are ideal for investigating how molecules of this compound interact with each other and with solvent molecules. This can reveal information about hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the molecule's behavior in solution and in the solid state. Although specific MD studies on this compound are not readily available, simulations on other benzimidazole derivatives have been used to understand their interactions with biological macromolecules and their permeation through cell membranes.

Studies on Tautomerism and Protonation Equilibria in this compound Systems

Benzimidazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring. In 2,2'-bibenzimidazole systems, this leads to a more complex set of possible tautomers. For symmetrically substituted derivatives like this compound, the tautomeric equilibrium is a key aspect of its chemical character.

Theoretical calculations, in conjunction with experimental techniques like NMR spectroscopy, can be used to determine the relative stabilities of the different tautomers and the energy barriers for their interconversion. A study on the closely related 5(6),5'(6')-dimethyl-2,2'-bis-benzimidazole has shown that the tautomeric interconversion involves a stepwise proton shift and a reorganization of the entire molecule scispace.comresearchgate.net. The influence of the methyl substituents on the energy barriers for this process was investigated, providing valuable insights into the tautomeric behavior of dimethyl-bibenzimidazole systems scispace.comresearchgate.net.

The protonation of this compound would also be a subject of theoretical investigation. The calculations can predict the most likely sites of protonation and the corresponding changes in the molecule's geometry and electronic structure.

Aromaticity Analysis Using Theoretical Probes (e.g., Nuclear Independent Chemical Shifts - NICS)

Aromaticity is a fundamental concept in chemistry that describes the special stability and reactivity of certain cyclic molecules. The Nucleus Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of an aromatic ring (diatropic ring current), while a positive value suggests an anti-aromatic ring (paratropic ring current).

For this compound, NICS calculations would be performed for both the benzene (B151609) and imidazole rings in each benzimidazole unit. This would provide a quantitative measure of the aromaticity of each ring and how it might be influenced by the methyl substituents and the connection to the other benzimidazole moiety. Studies on other benzimidazole derivatives have shown that both the five- and six-membered rings exhibit aromatic character, as indicated by their negative NICS values aip.org.

Table 3: Expected NICS(1) Values for Aromatic Rings in Benzimidazole Systems

Ring System Expected NICS(1) Value (ppm) Aromatic Character
Benzene Ring -8 to -12 Aromatic
Imidazole Ring -10 to -14 Aromatic

Note: NICS(1) refers to the NICS value calculated 1 Å above the plane of the ring. The values are typical for such ring systems and serve as an illustration.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A comprehensive review of available scientific literature indicates a notable absence of specific computational and theoretical studies focused solely on the non-covalent interactions of this compound. While the broader class of benzimidazole and bibenzimidazole compounds is known to participate in various non-covalent interactions, detailed research findings, including specific data tables and in-depth analyses of hydrogen bonding, halogen bonding, and π-π stacking for this particular dimethyl-substituted derivative, are not presently available in published research.

General principles of supramolecular chemistry and computational studies on related benzimidazole derivatives allow for a theoretical postulation of the types of non-covalent interactions that this compound is likely to engage in. However, without specific scholarly research on this compound, any detailed discussion, including the presentation of data tables on interaction energies, geometries, and bond critical points, would be speculative and fall outside the scope of reporting established scientific findings.

Hydrogen Bonding: The bibenzimidazole scaffold contains both hydrogen bond donors (the N-H protons of the imidazole rings) and hydrogen bond acceptors (the lone pairs on the sp2-hybridized nitrogen atoms). This duality allows for the formation of robust intermolecular hydrogen bonds, often leading to the self-assembly of supramolecular structures. In principle, computational studies would involve geometry optimization of dimers or larger clusters of this compound to identify the most stable hydrogen-bonding motifs. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be employed to characterize these interactions by calculating parameters like electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points, as well as stabilization energies (E(2)).

Halogen Bonding: While less common than hydrogen bonding for this specific compound, halogen bonding could be investigated by studying its interactions with halogen-bond donors (e.g., perfluorinated iodobenzenes). The nitrogen atoms of the imidazole rings could act as halogen bond acceptors. Computational analysis would focus on the geometry of the interaction, particularly the C–X···N angle (where X is the halogen), and the interaction energy to determine the strength of the halogen bond.

π-π Stacking: The two fused aromatic rings in each benzimidazole unit of this compound provide extensive π-systems capable of engaging in π-π stacking interactions. These interactions are crucial for the packing of such molecules in the solid state. Theoretical investigations would typically analyze different stacking arrangements, such as parallel-displaced or T-shaped configurations, to determine the most energetically favorable geometry. Key parameters derived from such studies would include the interplanar distance between the aromatic rings and the interaction energy, often decomposed into electrostatic, dispersion, and exchange-repulsion components.

Due to the lack of specific studies on this compound, no data tables with detailed research findings can be generated at this time. Further experimental and computational research is required to elucidate the specific nature and energetics of the non-covalent interactions for this compound.

Coordination Chemistry of 6,6 Dimethyl 1h,1 H 2,2 Bibenzimidazole and Its Complexes

6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole as a Polydentate Ligand

This compound is a polydentate ligand, meaning it can bind to a central metal atom through multiple donor atoms. The design of this ligand is predicated on several key principles that influence its coordination behavior. The two benzimidazole (B57391) rings are connected at the 2 and 2' positions, creating a flexible backbone that can adopt various conformations to accommodate different metal ions.

Steric Considerations: The methyl groups at the 6 and 6' positions introduce significant steric hindrance. This steric bulk can influence the coordination geometry of the resulting metal complexes, often leading to distorted geometries around the metal center. For instance, in related bipyridyl ligands, methyl groups at the 6,6'-positions are known to create substantial steric hindrance upon coordination, favoring the formation of distorted tetrahedral complexes. nih.gov This steric influence is a critical factor in controlling the reactivity and properties of the metal complexes.

Electronic Considerations: The benzimidazole moiety possesses both σ-donating and π-accepting capabilities. The nitrogen atoms of the imidazole (B134444) rings act as σ-donors, forming coordinate bonds with the metal center. The aromatic nature of the benzimidazole rings also allows for π-backbonding interactions with metal ions that have available d-electrons. The methyl groups, being electron-donating, can subtly modify the electronic properties of the ligand, enhancing its σ-donating ability. These electronic effects play a crucial role in stabilizing the resulting metal complexes and influencing their spectroscopic and electrochemical properties.

The most common coordination mode for this compound is as a bidentate N,N-chelating ligand. In this mode, the two nitrogen atoms from the imidazole rings coordinate to a single metal center, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting complex, a phenomenon known as the chelate effect.

The flexibility of the bond connecting the two benzimidazole rings allows the ligand to adapt to the preferred coordination geometry of various metal ions. While N,N-chelation is predominant, the ligand can also act as a bridging ligand, coordinating to two different metal centers, particularly in the formation of polynuclear complexes. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Complexes of benzimidazole derivatives with first-row transition metals have been extensively studied. A systematic study on a series of dimethyl-substituted bis(benzimidazole) (Me2BBZ) complexes with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) revealed that the binding of the metal ion influences the nonplanar nature of the ligand. figshare.comacs.org The degree of ligand ruffling and the distance of the metal from the mean ligand plane are affected by the ionic radius of the encapsulated divalent metal ion. acs.org

Copper (Cu): Copper(II) complexes with benzimidazole derivatives have been synthesized and structurally characterized. For example, mononuclear copper complexes with square planar geometry have been reported. acs.org In a study of copper methacrylate (B99206) complexes with benzimidazole derivatives, both mononuclear species with distorted octahedral stereochemistry and binuclear "paddle-wheel" structures with square pyramidal geometry were observed. mdpi.com

Cobalt (Co): Cobalt(II) complexes with bibenzimidazole ligands have been synthesized, often through hydrothermal methods. In the complex [Co(H2bibim)2(5-nipa)], the cobalt atom is six-coordinate with a distorted octahedral geometry, bonded to two bibenzimidazole ligands and one 5-nitroisophthalic acid. researchgate.net Another study reported a dinuclear mixed-valence cobalt(III/II) complex. researchgate.net Dichloro-bis(1-cinnamyl-benzimidazole)-cobalt(II) displays a tetrahedral geometry around the cobalt atom. mdpi.com

Nickel (Ni): Nickel(II) complexes with benzimidazole-containing ligands have been prepared and structurally characterized. For instance, a nickel(II) complex with a Schiff base derived from benzimidazole and salicylaldehyde (B1680747) has been reported. mdpi.com In another example, a square planar geometry was observed for a bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato) nickel(II) complex. nih.gov

Zinc (Zn): Zinc(II) complexes with benzimidazole derivatives have been synthesized and their structures determined. A zinc(II) complex with 6,6′-dimethyl-2,2′-bipyridine, a ligand with similar steric hindrance, showed a distorted tetrahedral coordination geometry. nih.gov Dinuclear zinc complexes with the general formula [Zn2Cl4(L)2] have also been reported, where two zinc cations are bridged by two organic ligands. nih.govmdpi.com

Table 1: Structural Data for Selected First-Row Transition Metal Complexes with Benzimidazole Derivatives

Complex Metal Ion Coordination Geometry Key Structural Features Reference
[Cu(L)2(NO3)2] Cu(II) Distorted Square Planar Mononuclear complex acs.org
[Co(H2bibim)2(5-nipa)] Co(II) Distorted Octahedral Mononuclear complex researchgate.net
[Ni(L)2] Ni(II) Square Planar Bis-chelate complex nih.gov
[ZnCl2(6,6'-dmbipy)] Zn(II) Distorted Tetrahedral Monodentate bipyridine ligand nih.gov
[Zn2Cl4(L)2] Zn(II) Tetrahedral Dinuclear bridged complex nih.govmdpi.com

Note: L represents various benzimidazole or related N-donor ligands.

The coordination chemistry of this compound extends to the heavier transition metals, leading to complexes with interesting photophysical and catalytic properties.

Ruthenium (Ru): Ruthenium(II) and Ruthenium(III) complexes with bibenzimidazole and related ligands have been synthesized and characterized. figshare.comacs.orgacs.orgmdpi.comnih.gov For example, half-sandwich arene-ruthenium(II) complexes with a "piano-stool" geometry have been reported. acs.org The synthesis of multimetallic ruthenium(II) complexes based on biimidazole and bibenzimidazole has also been explored. acs.org

Iridium (Ir): Dinuclear iridium(III) complexes containing a bibenzimidazole bridging ligand have been synthesized and characterized. mdpi.com These complexes have been investigated for their potential application in visible-light-induced hydrogen production from water. mdpi.com A polymer-supported iridium complex, Cp*Ir@Poly(2,2'-BiBzIm), has also been developed as a recyclable catalyst. mdpi.com

Palladium (Pd): Palladium(II) complexes with bibenzimidazole have been prepared. nih.gov Both mono- and tetra-nuclear η3-allylic palladium(II) complexes have been synthesized, where the bibenzimidazolate anion can act as a tetradentate bridging ligand in the tetranuclear complexes. nih.gov

Rhenium (Re): Rhenium(I) carbonyl complexes containing bibenzimidazole have been synthesized. A complex with the general composition (bbimH2)Re(CO)3Br has been structurally characterized, revealing a distorted octahedral geometry around the rhenium ion. acs.org

Table 2: Examples of Second and Third-Row Transition Metal Complexes with Bibenzimidazole Ligands

Complex Metal Ion Key Features Application/Property Reference
[(η6-p-cymene)RuCl2(bim)] Ru(II) "Piano-stool" geometry --- figshare.com
[Ir(tfdpyb)Cl]2(BiBzIm) Ir(III) Dinuclear, bibenzimidazole bridge Photosensitizer for H2 production mdpi.com
[Pd4(η3-C3H5)4(µ-bim)2] Pd(II) Tetranuclear, bridging bibenzimidazolate --- nih.gov
(bbimH2)Re(CO)3Br Re(I) Distorted octahedral geometry --- acs.org

Note: bim and BiBzIm represent bibenzimidazole or its derivatives.

While the coordination chemistry of this compound with transition metals is well-documented, its complexes with main group metals are less explored. However, studies on related benzimidazole ligands provide insights into potential coordination behaviors. For instance, five dimethyl tin coordination complex heterocycles derived from 2-guanidinobenzimidazole (B109242) and several amino acids have been synthesized. mdpi.com In these complexes, the tin atom is part of a heterocyclic ring system. Further research is needed to explore the synthesis and structural characterization of tin complexes specifically with this compound to fully understand its coordination capabilities with main group elements.

Electronic and Photophysical Studies of Metal Complexes

The electronic and photophysical properties of metal complexes containing this compound are of significant interest due to their potential applications in areas such as light-emitting devices and photosensitizers. These properties are primarily governed by electronic transitions within the complex, which can be broadly categorized as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and intra-ligand transitions.

Ligand-to-Metal and Metal-to-Ligand Charge Transfer (MLCT) Transitions

Metal-to-ligand charge transfer (MLCT) transitions are a key feature of the electronic spectra of many transition metal complexes with π-accepting ligands like 2,2'-bipyridine (B1663995) and its derivatives, including this compound. mdpi.comacs.orgacs.org These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligand.

In ruthenium(II) polypyridyl complexes, which have been extensively studied, MLCT transitions are typically observed in the visible region of the electromagnetic spectrum. chim.itnih.gov For instance, ruthenium(II) complexes with bipyridine ligands show an absorption maximum around 414 nm, which is attributed to Ru(t₂g)→Ligand(π*) transitions. chim.it The introduction of donor substituents on the ligand can lead to a red shift of the absorption and emission bands. researchgate.net It is expected that complexes of this compound would exhibit similar MLCT transitions, with the dimethyl substituents potentially influencing the energy of these transitions through their electron-donating inductive effect.

The interplay between MLCT and other excited states, such as ligand-localized intra-ligand charge transfer (ILCT) and ligand-to-ligand charge transfer (LLCT) states, can also occur, leading to more complex photophysical properties. nih.gov In some heteroleptic ruthenium(II) complexes, the presence of both electron-donating and electron-withdrawing ligands can introduce low-energy LLCT excited states that can quench the emission from the 3MLCT state. nih.gov

Luminescence and Absorption Properties of Coordination Compounds

Coordination compounds of this compound and related ligands exhibit interesting luminescence and absorption properties that are highly dependent on the coordinated metal ion.

The UV-Vis absorption spectra of these complexes typically show intense bands in the ultraviolet region corresponding to π→π* intra-ligand transitions, and, as discussed previously, MLCT bands in the visible region for transition metal complexes. For example, a series of Co(II), Ni(II), Cu(II), and Zn(II) coordination compounds of a benzimidazole derivative show multiple absorption bands in the UV region between 210 and 375 nm. unimi.it Ruthenium(II) complexes with 4,4'-dimethyl-2,2'-bipyridine, a structurally similar ligand, also exhibit strong absorption in the UV and visible regions. beilstein-journals.org

The luminescence of these complexes is a particularly noteworthy property. Many d⁶ and d¹⁰ metal complexes with benzimidazole-based ligands are known to be luminescent. nih.govresearchgate.net For instance, zinc(II) and cadmium(II) complexes with chiral 2,2'-bipyridine ligands exhibit luminescence, with the quantum yield being higher for the zinc complexes. acs.org Some zinc(II) complexes with 1H-benzimidazole-2-yl hydrazone ligands show excitation-dependent emission, with the emission color changing from blue to green upon increasing the excitation wavelength. nih.gov The table below summarizes the absorption and emission data for some relevant metal complexes with benzimidazole and bipyridine-based ligands.

ComplexAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Reference
[Co(BzIm)(Cl)2]210, 255, 270Not Reported unimi.it
[Ni(BzIm)(Cl)2]225, 240, 250, 265, 290Not Reported unimi.it
[Cu(BzIm)(Cl)2]210, 230, 255, 375Not Reported unimi.it
Zn(II) complex with 2-(4-methyl-phenylmethylene)benzimidazol-2-hydrazineNot Reported406 (excitation at 355 nm), 543 (excitation at 430 nm) nih.gov
Ru(phen)2(dpa)2223, 264, 414, 455-460Not Reported chim.it
Pt(mbzimpy)Cl+~280, ~350, ~420~475 (at 77 K) tennessee.edu

Reactivity and Catalytic Activity of this compound Metal Complexes

Metal complexes of this compound and its derivatives have emerged as versatile catalysts in a range of organic transformations. The presence of multiple nitrogen donor atoms allows for strong coordination to metal centers, while the bibenzimidazole framework can be readily modified to tune the steric and electronic properties of the resulting catalyst.

Exploration of Catalytic Mechanisms in Organic Transformations

The catalytic activity of benzimidazole-based metal complexes has been explored in various organic reactions, including oxidation and methylation. nih.gov A notable example is the use of a recyclable iridium complex supported on a 2,2'-bibenzimidazole-based hyper-cross-linked polymer for the α-methylation of arylacetonitriles with methanol. In this system, the bibenzimidazole ligand is not merely a scaffold for the metal center but also plays an active role in the catalytic cycle. Mechanistic studies have revealed that the NH functional groups in the ligand are crucial for hydrogen transfer processes.

Bimetallic nanoalloys derived from metal-organic frameworks containing benzimidazole-related linkers have been shown to be effective catalysts for CO₂ fixation through the synthesis of benzimidazoles from o-phenylenediamines and for the methanation of CO₂. The proposed mechanism for benzimidazole synthesis involves the aromatic diamine facilitating the hydrogenation of CO₂ to formic acid, which then undergoes condensation with the diamine to form the benzimidazole ring.

Role in Polymerization Catalysis

The role of this compound metal complexes in polymerization catalysis is an area that is not extensively documented in the reviewed literature. However, related nitrogen-containing heterocyclic ligands have been employed in polymerization reactions. For instance, nonsymmetrical bis(imino)pyridyliron complexes have been used for ethylene (B1197577) polymerization, where α-olefins act as chain transfer agents. In the context of 2,2-dialkylbenzimidazole-containing polymers for organic solar cells, it was noted that the palladium catalyst used in the Suzuki-type cross-coupling polymerization could potentially interact with the nitrogen atoms of the benzimidazole unit, leading to side reactions. This suggests that while bibenzimidazole ligands can be incorporated into polymer chains, their direct role as the catalytic site for polymerization is not a primary focus of current research. The development of redox-active polymerization catalysts, where the electronic nature of the ligand can be modulated, is an emerging area and could potentially involve bibenzimidazole-based systems in the future.

Design of Asymmetric Catalysts Using Chiral Bibenzimidazole Systems

The C₂-symmetric nature of the 2,2'-bibenzimidazole scaffold makes it an attractive platform for the design of chiral ligands for asymmetric catalysis. The introduction of chiral substituents at the 6 and 6' positions, or the creation of chiral derivatives through other means, can lead to catalysts that can effectively control the stereochemical outcome of a reaction.

The synthesis of chiral bibenzimidazoles has been achieved through the condensation of o-phenylenediamines with chiral starting materials such as L-(+)-glutamic acid, L-(+)-aspartic acid, and L-(+)-tartaric acid. researchgate.net Chiral guanidines derived from benzimidazoles have been successfully employed as organocatalysts in the enantioselective α-amination of 1,3-dicarbonyl compounds. unimi.it

Furthermore, chiral-at-metal complexes, where the stereochemistry is defined by the arrangement of ligands around the metal center, have been developed using benzimidazole-containing ligands. Bis-cyclometalated iridium(III) complexes with chiral-at-iridium centers have been used as catalysts in enantioselective conjugate additions and Nazarov cyclizations. mdpi.com These examples highlight the potential of designing highly effective asymmetric catalysts based on the bibenzimidazole framework, where the chirality can be introduced either on the ligand itself or at the metal center. The modular nature of these systems allows for systematic tuning of the catalyst structure to achieve high levels of enantioselectivity in a variety of asymmetric transformations. acs.org

Supramolecular Assemblies Involving 6,6 Dimethyl 1h,1 H 2,2 Bibenzimidazole

Design Principles for Self-Assembled Supramolecular Architectures

The self-assembly of 6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole into larger architectures is directed by a combination of specific, non-covalent interactions. The primary forces at play are hydrogen bonding, π-π stacking, and metal-ligand coordination. researchgate.net The design of supramolecular systems relies on harnessing these interactions in a controlled manner. boku.ac.atrsc.org

The bibenzimidazole core provides a rigid scaffold with well-defined sites for these interactions:

Hydrogen Bonding: The N-H groups of the imidazole (B134444) rings act as potent hydrogen bond donors, while the unprotonated imine nitrogen atoms serve as acceptors. nih.gov This donor-acceptor pairing is a powerful tool for directing assembly.

π-π Stacking: The planar, aromatic surfaces of the benzimidazole (B57391) rings facilitate stacking interactions, which contribute to the stabilization of the resulting assemblies. researchgate.net

Metal Coordination: The two imine nitrogen atoms form a bidentate chelation site, allowing the molecule to act as a ligand that bridges metal centers, a foundational principle for constructing coordination polymers. researchgate.net

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonding is a fundamental tool in crystal engineering, providing the directional control needed to build robust and predictable crystalline networks. nih.gov In systems involving this compound, the N-H···N interactions between imidazole rings are a dominant feature, leading to the formation of chains, tapes, or sheets. nih.gov The parent compound, 2,2'-bibenzimidazole, is known to form highly organized supramolecular assemblies with water, where the N-H functions act as hydrogen bond donors. rsc.org

Table 1: Common Hydrogen Bond Interactions in Benzimidazole-Based Crystal Structures
Interaction TypeDonorAcceptorTypical Role in Supramolecular Assembly
Strong Hydrogen BondImidazole N-HImidazole NForms primary 1D chains and 2D sheets. nih.govacs.org
Strong Hydrogen BondImidazole N-HExternal Acceptor (e.g., O, Cl)Links bibenzimidazole units to other molecules or anions. acs.org
Weak Hydrogen BondAromatic C-HImidazole NProvides secondary stabilization and influences packing. sapub.org
Weak Hydrogen BondMethyl C-Hπ-system of Benzene (B151609) RingContributes to the overall lattice energy and polymorphism.

Host-Guest Chemistry and Molecular Recognition Phenomena

Molecular recognition, particularly through host-guest interactions, is a cornerstone of supramolecular chemistry. Benzimidazole derivatives are known to act as effective guest molecules, forming stable inclusion complexes with various macrocyclic hosts like cucurbit[n]urils and cyclodextrins. nih.govrsc.orgresearchgate.netnih.gov The formation of these host-guest complexes is typically driven by a combination of hydrogen bonding and ion-dipole interactions between the guest and the hydrophilic portals of the host, as well as hydrophobic interactions between the aromatic portions of the guest and the host's cavity. nih.govresearchgate.net

The this compound molecule, with its extended, rigid, and relatively hydrophobic structure, is an excellent candidate for encapsulation within larger macrocyclic cavities. Studies on similar heterocyclic-substituted benzimidazoles with tetramethyl cucurbit rsc.orguril (TMeQ rsc.org) have shown the formation of stable 1:1 host-guest complexes. nih.govresearchgate.net The benzimidazole ring can enter the host cavity, with interactions stabilized by hydrogen bonds between the imidazole nitrogen atoms and the host's carbonyl portals. nih.gov The inclusion of such guests within a host can significantly alter their properties, such as enhancing fluorescence and improving solubility. rsc.orgresearchgate.net

Table 2: Examples of Host-Guest Systems with Benzimidazole-Related Guests
Host MoleculeGuest Molecule TypePrimary Driving ForcesObserved Effects
Tetramethyl Cucurbit rsc.orguril (TMeQ rsc.org)2-pyridyl-benzimidazoleHydrogen bonding, ion-dipole interactions, hydrophobic effect. nih.govresearchgate.netFormation of 1:1 complexes, fluorescence enhancement. rsc.org
β-CyclodextrinAlkyl-benzimidazolium Ionic LiquidsHydrophobic interactions (alkyl chain inclusion). nih.govFormation of 1:1 inclusion complexes. nih.gov
Tribenzotriquinacene derivativeFullerenes (C60, C70)Hydrophobic effect, π-π interactions. beilstein-journals.orgFormation of 1:1 complexes, assembly into microspheres. beilstein-journals.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand between metal centers makes it a valuable component for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, often exhibiting high porosity and surface area. mdpi.comnih.govmdpi.com The bibenzimidazole unit can coordinate to metal ions through its two imine nitrogen atoms, acting as a bidentate chelating or bridging ligand.

The use of bis(benzimidazole) ligands in conjunction with other multi-dentate linkers, such as carboxylates, allows for the construction of diverse and complex architectures, ranging from 1D chains to 3D porous frameworks. bit.edu.cn The structure and properties of the resulting MOF are influenced by the coordination geometry of the metal ion, the nature of the organic linkers, and the reaction conditions. frontiersin.org The methyl groups on the this compound ligand would function as decorations on the pore walls of a MOF, influencing its hydrophobicity, pore size, and selective adsorption capabilities for guest molecules. rsc.orgnih.gov

Table 3: Examples of Coordination Polymers/MOFs with Bis(benzimidazole) or Related Ligands
Compound Name/FormulaMetal Ion(s)Ligand(s)Structural Dimensionality
CFA-19Co(II)1,1',5,5'-tetrahydro-6,6'-biimidazo[4,5-f]benzotriazole3D Framework (MFU-4 type). nih.gov
[Co(HL)(HBDC)]nCo(II)2,2'-(ethanediyl)bis(1H-benzimidazole), 1,4-benzenedicarboxylic acid. bit.edu.cn1D Chain. bit.edu.cn
{Zn2(H2L)(BTC)2(H2O)2}nZn(II)2,2'-(ethanediyl)bis(1H-benzimidazole), 1,3,5-benzenetricarboxylic acid. bit.edu.cn3D Porous Structure. bit.edu.cn
[Cd2(odc)2(2,6-bin)2]·(CH3)2NHCd(II)2,6-bisimidazoylnaphthalene, 4,4'-oxybisbenzoic acid. rsc.org3D Interpenetrated Network. rsc.org

Applications of 6,6 Dimethyl 1h,1 H 2,2 Bibenzimidazole in Advanced Materials Research Excluding Prohibited Areas

Component in Advanced Functional Materials

The unique combination of a conjugated π-system, hydrogen-bonding capabilities, and structural rigidity makes 6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole a target for incorporation into advanced functional materials. Its structure is conducive to strong intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the development of ordered materials with specific functions.

The bibenzimidazole framework is a key component in the design of molecules with tailored optoelectronic properties. The extended π-conjugation across the molecule forms the basis of its activity as a chromophore. The electronic properties of such systems can be fine-tuned through chemical modification, making them suitable for applications ranging from organic light-emitting diodes (OLEDs) to solar cells.

Research on related structures has shown that benzimidazole (B57391) derivatives can serve as building blocks for donor-π-acceptor (D–π–A) dyes, which are investigated for their nonlinear optical (NLO) properties. royalsocietypublishing.orgroyalsocietypublishing.org In these systems, the benzimidazole unit can act as a π-conjugated linker, facilitating intramolecular charge transfer (ICT) from a donor to an acceptor moiety, a fundamental process for NLO activity and other optoelectronic applications. royalsocietypublishing.org Furthermore, the photophysical properties of benzimidazole derivatives, such as their fluorescence characteristics, are actively studied. nih.gov Some derivatives exhibit ICT fluorescence, particularly in polar solvents. nih.gov In the context of energy conversion, benzimidazole-based molecules have been explored as additives in perovskite solar cells, where they can passivate defects and improve device efficiency and stability. researchgate.net The inherent fluorescence of the bibenzimidazole core makes it a promising scaffold for developing new emitting materials. researchgate.netcymitquimica.com

Table 1: Examples of Photophysical Properties in Benzimidazole-Based Systems This table is illustrative of the general class of compounds and not specific to this compound.

Compound/System Application/Property Studied Observation
N-(alpha-naphthyl)-benzimidazole Photophysics Exhibits intramolecular charge transfer fluorescence in polar solvents. nih.gov
Iridium(III) bibenzimidazole complex Luminescence Shows strong protonation-state-dependent luminescence, tunable from green to blue. researchgate.net
Benzimidazole-functionalized BODIPY Photophysics Displays an intense absorption band at 515 nm and an emission band at 588 nm in acetonitrile. mdpi.com
Benzimidazole derivative additives Perovskite Solar Cells Used for defect passivation to improve power conversion efficiency. researchgate.net

The structure of this compound is exceptionally well-suited for the recognition of anions. The two N-H protons of the imidazole (B134444) rings are sufficiently acidic to act as effective hydrogen-bond donors. utupub.fi This allows the molecule to form specific, non-covalent interactions with anionic species, functioning as an anion receptor. The binding of an anion to the receptor perturbs the electronic structure of the bibenzimidazole core, leading to a change in its photophysical properties. This change can be observed as a shift in the absorption spectrum (a color change) or a modification of the fluorescence emission (quenching or enhancement), forming the basis for colorimetric or fluorogenic sensors. utupub.fi

The design of synthetic receptors for the selective recognition of anions is a significant area of supramolecular chemistry. acs.orgnih.gov Benzimidazole and its derivatives have been successfully incorporated into chemosensors that show high selectivity for specific anions like fluoride, acetate, and phosphate. utupub.fi The sensing mechanism often relies on the deprotonation of the N-H group by highly basic anions or strong hydrogen-bond formation, which triggers a distinct optical response. acs.org For instance, a BODIPY derivative featuring a benzimidazole unit demonstrated a selective color change from pink to yellow upon interaction with the hydrogen sulfate anion. mdpi.com Ruthenium complexes containing bibenzimidazole ligands have also been developed as sophisticated anion sensors. researchgate.netutupub.fi

Table 2: Anion Sensing by Benzimidazole-Based Receptors

Receptor Type Target Anions Detection Method
Imidazole[4′,5′-f]-1,10-phenanthroline Acetate (AcO⁻), Fluoride (F⁻), Dihydrogen Phosphate (H₂PO₄⁻) Colorimetric (Naked-eye) & Fluorogenic utupub.fi
Benzimidazole-functionalized BODIPY Hydrogen Sulfate (HSO₄⁻) Colorimetric mdpi.com
Thiour_ea with 4-amino-1,8-naphthalimide Fluoride (F⁻), Acetate (OAc⁻), Dihydrogen Phosphate (H₂PO₄⁻) Fluorescence Quenching acs.org
Dual ZnDPA-based VIE Sensor Dicarboxylate and Phosphate Anions Ratiometric Fluorescence nih.gov

Role in Polymer Science as Monomers or Building Blocks

The bibenzimidazole unit is a fundamental component of a class of high-performance polymers known as polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal and chemical stability. While the direct polymerization of this compound is not widely documented, its structure presents it as a viable candidate monomer for the synthesis of novel PBI-type materials.

To be used in polymerization, the molecule would typically require further functionalization to possess two reactive groups, such as amino or carboxylic acid functionalities, enabling it to undergo step-growth polycondensation reactions. The incorporation of the 6,6'-dimethyl-bibenzimidazole core into a polymer backbone would be expected to impart the characteristic high thermal stability of PBIs. Moreover, the methyl groups attached to the aromatic backbone could influence the final properties of the polymer. These groups may increase the solubility of the resulting polymer in organic solvents, which is often a challenge with rigid-rod PBIs, thereby improving its processability for forming films or fibers. researchgate.net The synthesis of polymers often involves the reaction of monomers to build up chains, a process that can be achieved through various mechanisms like condensation polymerization, where a small molecule is eliminated. scielo.br

Nanoscale Assemblies and Investigation of Their Unique Functional Properties

The field of nanotechnology relies on the predictable organization of molecules to create structures with emergent functions. The this compound molecule possesses the ideal structural features to participate in self-assembly processes, driven by non-covalent interactions. The combination of hydrogen bonding (via the N-H groups) and π-π stacking (via the aromatic rings) can direct the molecules to organize into well-defined, ordered supramolecular structures such as fibers, ribbons, or sheets. acs.org

Research has demonstrated that other benzimidazole derivatives can self-assemble into organic nanoparticles (ONPs) in aqueous media, which exhibit distinct properties from the individual molecules. nih.gov The formation of these nanoscale assemblies is a spontaneous process governed by the interplay of various intermolecular forces. kinampark.com Directing this self-assembly at the nanoscale on surfaces or around nanoparticles can lead to hybrid materials with controlled morphology and enhanced properties. mdpi.com The functional properties of these assemblies are of great interest; for example, the aggregation of chromophores in a specific geometry can significantly alter their photophysical response, leading to effects like aggregation-induced emission or enhanced sensing capabilities. The study of how substituents influence crystal packing and intermolecular interactions is crucial for designing new materials based on benzimidazole scaffolds. acs.org

Future Research Directions and Perspectives on 6,6 Dimethyl 1h,1 H 2,2 Bibenzimidazole

Emerging Synthetic Methodologies for Enhanced Control and Efficiency

Future synthetic strategies for 6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole and its derivatives are anticipated to move beyond traditional condensation reactions, seeking greater control over purity, yield, and the introduction of diverse functionalities.

One promising direction is the refinement of acid-catalyzed condensation methods. While effective, traditional approaches often require harsh conditions. Future methodologies may explore milder catalysts and solvent systems to improve efficiency and reduce environmental impact. For instance, the synthesis of related bis-benzimidazole derivatives has been achieved by refluxing substituted o-phenylenediamines with dicarboxylic acids in 4N HCl, a method that could be optimized for the 6,6'-dimethyl analogue. tandfonline.com Research into microwave-assisted synthesis could also offer a pathway to accelerated reaction times and improved yields, a technique that has shown success in the preparation of other benzimidazole (B57391) compounds.

Furthermore, the development of multi-step synthetic pathways that allow for precise control over substituent placement is a key area of interest. This could involve the synthesis of complex intermediates that are later cyclized to form the bibenzimidazole core, enabling the creation of highly tailored molecules. nih.gov The use of oxidizing agents like sodium metabisulfite (B1197395) in ethanol (B145695) for the condensation of diamines and aldehydes represents another avenue for creating novel bis-benzimidazole structures with high yields. nih.govacs.org

Table 1: Comparison of Synthetic Approaches for Bibenzimidazole Derivatives

MethodKey FeaturesPotential Advantages for this compound
Acid-Catalyzed Condensation Use of strong acids (e.g., 4N HCl) and high temperatures. tandfonline.comEstablished method, but requires optimization for milder conditions.
Microwave-Assisted Synthesis Rapid heating and shorter reaction times.Potential for higher yields and reduced energy consumption.
Multi-step Synthesis Involves the creation of functionalized intermediates prior to cyclization. nih.govAllows for precise control over the final molecular structure.
Oxidative Condensation Employs oxidizing agents like Na2S2O5. nih.govacs.orgCan lead to high yields of novel derivatives.

Novel Ligand Design Strategies for Tailored Coordination Chemistry

The this compound scaffold is an excellent platform for designing ligands with specific coordination properties. The methyl groups at the 6 and 6' positions can influence the steric and electronic environment of the coordination pocket, a feature that can be exploited in the design of new metal complexes.

Future research will likely focus on creating ligands that can self-assemble into complex, multi-dimensional structures upon coordination with metal ions. frontiersin.orgacs.orgnih.govacs.org The strategic placement of additional functional groups on the benzimidazole rings could direct the formation of specific supramolecular architectures, such as helicates or molecular capsules. The methyl groups can play a crucial role in influencing the packing of these assemblies. nih.gov

Moreover, the development of "ligands that communicate" is an exciting frontier. This involves designing bibenzimidazole-based ligands that can respond to external stimuli, such as light, pH, or the presence of specific analytes. For example, iridium(III) complexes with bibenzimidazole ligands have been shown to exhibit luminescence that is dependent on protonation state, opening the door for the development of novel sensors. researchgate.net The electronic effects of the dimethyl substitution could be harnessed to fine-tune these responsive properties.

Advanced Computational Modeling for Complex Systems and Predictions

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future development of this compound-based systems. researchgate.net As these systems become more complex, computational modeling will provide crucial insights into their structure, properties, and reactivity that are often difficult to obtain through experimental methods alone.

Future computational studies are expected to focus on several key areas:

Simulating Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate UV-vis and emission spectra, aiding in the interpretation of experimental data and the design of molecules with specific photophysical properties. rsc.org This will be critical for developing new luminescent materials.

Modeling Reaction Mechanisms: Computational modeling can elucidate the mechanisms of catalytic reactions involving metal complexes of this compound, helping to design more efficient catalysts. organic-chemistry.org

Screening of Material Properties: High-throughput computational screening can be employed to predict the properties of a large number of virtual compounds, accelerating the discovery of new materials with desired functionalities.

Table 2: Applications of Computational Modeling in this compound Research

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Structural optimization of metal complexes. researchgate.netBond lengths, bond angles, dihedral angles.
Time-Dependent DFT (TD-DFT) Simulation of electronic absorption and emission spectra. rsc.orgExcitation energies, oscillator strengths, emission wavelengths.
Molecular Dynamics (MD) Simulation of the dynamic behavior of polymers and materials.Conformational changes, diffusion coefficients.

Exploration of New Material Classes Derived from this compound Scaffolds

The unique structural and electronic properties of this compound make it an attractive building block for a variety of advanced materials. Future research is poised to explore several new classes of materials derived from this versatile scaffold.

One of the most promising areas is the development of coordination polymers and metal-organic frameworks (MOFs) . By linking metal centers with this compound ligands, it is possible to create porous materials with applications in gas storage, separation, and catalysis. bit.edu.cnmdpi.com The methyl groups can influence the pore size and surface properties of these materials. Bimetallic MOFs derived from benzimidazole precursors have shown promise in CO2 fixation, highlighting a potential application area. mdpi.com

Another exciting direction is the creation of proton-conducting membranes for use in high-temperature proton-exchange membrane (PEM) fuel cells. Polybenzimidazole (PBI)-based membranes are known for their high proton conductivity at elevated temperatures. rsc.org Incorporating the 6,6'-dimethyl-bibenzimidazole unit into polymer backbones could lead to membranes with enhanced thermal stability and proton transport properties. rsc.orgmdpi.comornl.govresearchgate.net

Finally, the development of luminescent materials for applications in sensing, imaging, and lighting is a rapidly growing field. The rigid, conjugated structure of this compound can be leveraged to create highly efficient emitters, particularly when incorporated into metal complexes with iridium(III) or other heavy metals. rsc.orgnih.gov The methyl groups can help to prevent non-radiative decay pathways, thereby enhancing the photoluminescence quantum yield. nih.gov The design of benzimidazole-based luminophores with dual-state emission is an active area of research with potential applications in advanced optoelectronics. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 6,6'-Dimethyl-1H,1'H-2,2'-bibenzimidazole with high purity?

A two-step synthesis using o-phenylenediamine and oxalic acid in diethylene glycol is recommended. The first step isolates the intermediate 1,4-dihydroquinoxaline-2,3-dione, followed by cyclization to yield the final product. This method avoids by-products like fluoflavine and achieves >85% yield. Key factors include solvent choice (polar protic solvents like glycols enhance homogeneity) and reaction scale-up protocols to maintain efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (400 MHz) to confirm hydrogen and carbon environments.
  • Mass spectrometry (e.g., SSQ 710) for molecular weight verification.
  • Elemental analysis (Carlo Erba EA 1108) to validate stoichiometry.
  • X-ray crystallography (Bruker Smart APEX2) for resolving crystal structures, as demonstrated in RuBibPh complexes .

Q. What are the primary applications of this compound in material science?

The compound serves as a ligand in polymers (e.g., poly[(5,5'-bibenzimidazole)-2,2'-diyloctane-1,8-diyl]) for advanced materials. Its rigid, aromatic structure enhances thermal stability and mechanical properties, making it suitable for high-performance polymers in extreme environments .

Advanced Research Questions

Q. How does protonation/deprotonation of this compound affect its photophysical properties in Ru(II) complexes?

Protonation of non-coordinating nitrogen atoms alters metal-to-ligand charge transfer (MLCT) transitions. For example, in (tbbpy)₂Ru(tmbbimH₂)²⁺ complexes, deprotonation shifts absorption spectra and reduces pH-dependent luminescence quenching. Resonance Raman spectroscopy and time-dependent DFT calculations are critical for correlating protonation states with MLCT dynamics .

Q. What strategies mitigate data contradictions in supramolecular structure design using this compound derivatives?

Bridging the 1,1'-positions enforces a U-shaped conformation, enabling controlled assembly of higher-order structures. Conflicting crystallographic data (e.g., ligand flexibility vs. rigidity) can be resolved by:

  • Systematic substitution : Introducing aryl groups at 4,4'-positions to modulate π-π stacking.
  • pH titration : Monitoring NH deprotonation via cyclic voltammetry (CV) to assess redox-active supramolecular behavior .

Q. How do pH and metal coordination influence the proton-coupled redox properties of Ru/Os complexes with this compound?

In heterodinuclear complexes (e.g., [Ru(H₂L1)Os]⁴⁺), pH-dependent E½ values (via Pourbaix diagrams) reveal two protonation equilibria:

pH RangeRedox BehaviorpKa
<3.5Ru²⁺/Ru³⁺ oxidation2.1
3.5–7.0Os²⁺/Os³⁺ oxidation5.8
The ligand’s σ/π-donor capacity stabilizes mixed-valence states, with asymmetry in dinuclear systems creating preferential protonation sites .

Q. What methodological approaches resolve contradictions in MLCT assignment for bibenzimidazole-based complexes?

Discrepancies between experimental and computational MLCT assignments are addressed by:

  • Resonance Raman spectroscopy : Identifying vibrational modes coupled to electronic transitions.
  • DFT benchmarking : Comparing calculated vs. observed absorption bands (e.g., 450 nm vs. 470 nm in RuBibPh). Adjustments to basis sets (e.g., B3LYP/def2-TZVP) improve accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.